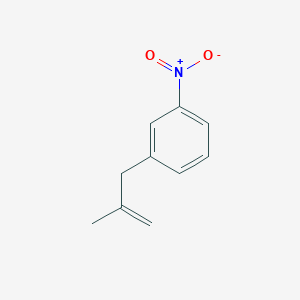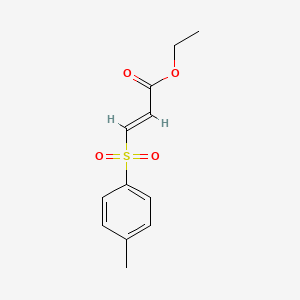![molecular formula C12H20O2 B12532948 Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate CAS No. 663919-83-3](/img/structure/B12532948.png)
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is an organic compound with the molecular formula C14H22O4. It is a member of the ester family, characterized by its unique structure that includes a cyclohexene ring substituted with ethyl and acetate groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves the reaction of 5-bromopentane-3-ol with 2-hydroxybutanoic acid ethyl ester. The reaction is typically carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is then neutralized with excess sodium carbonate, and the product is extracted and purified using organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of antiviral drugs, such as oseltamivir phosphate.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for oseltamivir phosphate, the compound undergoes enzymatic transformations that lead to the formation of the active antiviral agent. The molecular targets include viral neuraminidase enzymes, which are inhibited by the active form of the drug, preventing the release of new viral particles .
Vergleich Mit ähnlichen Verbindungen
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate can be compared with other similar compounds, such as:
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific cyclohexene ring structure and its role as an intermediate in the synthesis of antiviral drugs .
Eigenschaften
CAS-Nummer |
663919-83-3 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl 2-[(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)9-12(3)7-5-6-10(2)8-12/h5,7,10H,4,6,8-9H2,1-3H3/t10-,12+/m1/s1 |
InChI-Schlüssel |
FCOHZHYNFPKIFU-PWSUYJOCSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@]1(C[C@@H](CC=C1)C)C |
Kanonische SMILES |
CCOC(=O)CC1(CC(CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


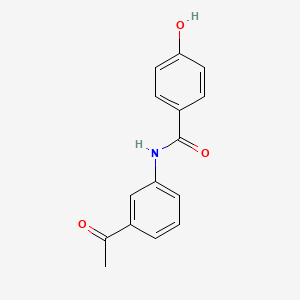
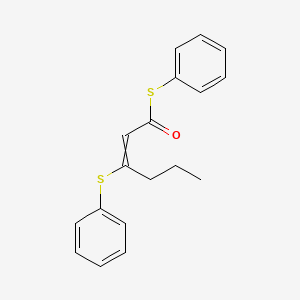
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
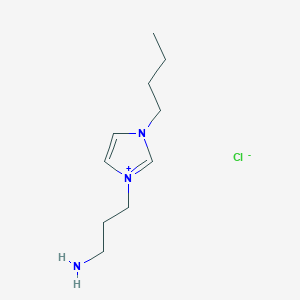
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
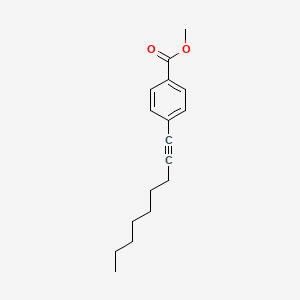
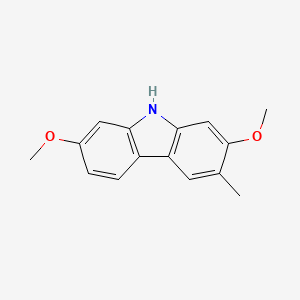
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)

